molecular formula C21H15NO2 B049470 trans-Dibenz(a,j)acridine-5,6-dihydrodiol CAS No. 117066-35-0

trans-Dibenz(a,j)acridine-5,6-dihydrodiol

Cat. No. B049470
M. Wt: 313.3 g/mol
InChI Key: JKYQNBZDRDQRTD-SFTDATJTSA-N
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Description

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol is a heterocyclic aromatic compound . It contains a total of 41 bonds, including 22 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 sulfide, 1 sulfite (thio-/dithio-), and 1 Pyridine .


Synthesis Analysis

The synthesis of trans-Dibenz(a,j)acridine-5,6-dihydrodiol involves the formation of high levels of carcinogen-DNA adducts in vivo. The initial metabolites of DBA that lead to this formation include traps-DBA-1,2-dihydrodiol (DBA-1,2-DHD), trans-DBA-3,4-dihydrodiol (DBA-3,4-DHD), and trans-DBA-5,6-dihydrodiol (DBA-5,6-DHD) .


Molecular Structure Analysis

The molecular structure of trans-Dibenz(a,j)acridine-5,6-dihydrodiol consists of 19 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 2 Sulfur atoms . It also contains 22 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 sulfide, 1 sulfite (thio-/dithio-), and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions of trans-Dibenz(a,j)acridine-5,6-dihydrodiol involve the formation of high levels of carcinogen-DNA adducts in vivo. The initial metabolites of DBA that lead to this formation include traps-DBA-1,2-dihydrodiol (DBA-1,2-DHD), trans-DBA-3,4-dihydrodiol (DBA-3,4-DHD), and trans-DBA-5,6-dihydrodiol (DBA-5,6-DHD) .


Physical And Chemical Properties Analysis

The physical and chemical properties of trans-Dibenz(a,j)acridine-5,6-dihydrodiol include a total of 41 bonds, including 22 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 sulfide, 1 sulfite (thio-/dithio-), and 1 Pyridine .

Scientific Research Applications

Tumorigenicity in Mouse Skin

Kumar et al. (2001) studied the tumorigenicity of various derivatives of the nitrogen heterocycle dibenz[a,h]acridine (DB[a,h]Acr) on mouse skin. They found that DB[a,h]Acr, its 10,11-dihydrodiol, and DB[a,h]Acr 10,11-diol 8,9-epoxide-2 exhibited high tumorigenicity. This research contributes to understanding the carcinogenic potential of certain chemical compounds in mammals (Kumar et al., 2001).

DNA Adduct Formation and Mutational Patterns

Xue et al. (2001) investigated the role of trans-3,4-dihydroxy-anti-1,2-epoxy-1,2,3,4-tetrahydroDBA (DBADE) in the activation pathway(s) of Dibenz[a,j]acridine (DBA) and its involvement in DNA adduct formation. They found that DBADE is crucial in DBA metabolic activation and DNA binding in mouse skin, suggesting a significant role in mutagenesis (Xue et al., 2001).

Carcinogenic Risk Assessment

A 2020 report characterizes Dibenz[a,j]acridine as a yellowish aromatic hydrocarbon with potential carcinogenic properties. It is primarily found in gasoline exhaust and other combustion-related sources (IARC monographs, 2020).

Comparative Oncogenic Activation

Warshawsky et al. (2000) compared the oncogenic activation of 7H-Dibenzo[C, G]Carbazole and Dibenz[A, J]Acridine. They noted that despite structural similarities, there are differences in their metabolism, DNA binding, mutational spectra, and target-organ carcinogenesis (Warshawsky et al., 2000).

Synthesis and Pharmacological Properties

Studies on the synthesis of trans-9-fluoro- and -11-fluoro 3,4-dihydroxy-3,4-dihydrobenz[c]acridines by Pan et al. (2001) explore the production of proximate carcinogenic metabolites, contributing to the understanding of mutagenic activities and their potential pharmacological properties (Pan et al., 2001).

Safety And Hazards

Trans-Dibenz(a,j)acridine-5,6-dihydrodiol is a confirmed carcinogen with experimental carcinogenic and tumorigenic data. It has experimental reproductive effects and mutation data reported. When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

The future directions for the study of trans-Dibenz(a,j)acridine-5,6-dihydrodiol could involve further exploration of its carcinogenic properties and the development of biomarkers for the exposure and effect of this compound .

properties

IUPAC Name

(10S,11S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYQNBZDRDQRTD-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@@H]([C@H]4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00909549
Record name 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Dibenz(a,j)acridine-5,6-dihydrodiol

CAS RN

105467-64-9, 117019-82-6, 117066-35-0
Record name 5,6-Dihydrodibenz(a,j)acridine-5,6-diol, trans-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105467649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117019826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, trans-(+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117066350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dihydrodibenzo[a,j]acridine-5,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDRODIBENZ(A,J)ACRIDINE-5,6-DIOL, TRANS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z028N4D2Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IARC Working Group on the Evaluation of … - … Emissions, and Some …, 2013 - ncbi.nlm.nih.gov
The nine agents under review can be divided into two broad categories: N-heterocyclic polycyclic aromatic hydrocarbons (PAHs)–also known as azaarenes–including five acridines and …
Number of citations: 2 www.ncbi.nlm.nih.gov

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